1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
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Overview
Description
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, often referred to as Compound X , belongs to the class of heterocyclic organic compounds. Its structure combines a pyrazole ring, a thiadiazole moiety, and a carboxamide group. Let’s break down its components:
Pyrazole Ring: The pyrazole ring (1H-pyrazole) imparts aromaticity and contributes to the compound’s reactivity.
Thiadiazole Moiety: The 1,3,4-thiadiazole ring (5-methyl-1,3,4-thiadiazol-2-yl) contains sulfur and nitrogen atoms, influencing its electronic properties.
Carboxamide Group: The carboxamide functional group (carboxamide) is essential for biological interactions.
Preparation Methods
Synthetic Routes:
Condensation Reaction: Compound X can be synthesized via a condensation reaction between 4-fluoroaniline and 5-methyl-1,3,4-thiadiazol-2-amine, followed by cyclization with pyrrole-1-carboxylic acid.
Industrial Production: Industrial-scale production typically involves multistep processes, including protection of functional groups, cyclization, and purification.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carboxamide group may yield the corresponding amine.
Substitution: Halogenation or other nucleophilic substitutions can modify the phenyl ring. Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., NaOH).
Major products:
Compound X: The fully formed compound.
Derivatives: Substituted derivatives with altered functional groups.
Scientific Research Applications
Compound X finds applications across disciplines:
Medicine: Investigated as a potential drug candidate due to its diverse pharmacophores.
Chemical Biology: Used as a probe to study protein-ligand interactions.
Materials Science: Incorporated into polymers for specific properties.
Agrochemicals: Evaluated for pesticidal activity.
Mechanism of Action
Molecular Targets: Compound X likely interacts with enzymes, receptors, or nucleic acids.
Pathways: It may modulate signaling pathways (e.g., MAPK, PI3K/Akt).
Comparison with Similar Compounds
Unique Features: Compound X’s combination of pyrazole, thiadiazole, and carboxamide sets it apart.
Similar Compounds: Related compounds include other pyrazoles, thiadiazoles, and carboxamides.
Properties
Molecular Formula |
C17H13FN6OS |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
InChI |
InChI=1S/C17H13FN6OS/c1-11-21-22-17(26-11)20-15(25)14-10-19-24(13-6-4-12(18)5-7-13)16(14)23-8-2-3-9-23/h2-10H,1H3,(H,20,22,25) |
InChI Key |
JLVIYYSMEASOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 |
Origin of Product |
United States |
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